Ethyl 3-cyano-4-fluorobenzoylformate
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Overview
Description
Ethyl 3-cyano-4-fluorobenzoylformate is a compound used in scientific research and industry for various applications. It has a linear formula of C11H8FNO3 .
Molecular Structure Analysis
The molecular formula of Ethyl 3-cyano-4-fluorobenzoylformate is C11H8FNO3 . The molecular weight is 221.18 g/mol .Scientific Research Applications
Synthesis of Complex Organic Compounds : Ethyl 3-cyano-4-fluorobenzoylformate is used in the synthesis of various complex organic compounds. For instance, it has been used in the synthesis of fluorine-containing benzo[b]furans, showcasing its utility in creating specialized aromatic compounds with potential applications in pharmaceuticals and material science (Rao et al., 2005).
Formation of Polymers : This compound also plays a role in the formation of functional polymers. Ethyl 4-vinyl-α-cyano-β-phenylcinnamate, a related compound, was synthesized from 4-ethylbenzoic acid, demonstrating the compound's relevance in the field of polymer chemistry (Sumida & Vogl, 1981).
Crystal Structure Studies : In crystallography, derivatives of Ethyl 3-cyano-4-fluorobenzoylformate have been analyzed to understand their molecular structure and interactions. For example, the study of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate provided insights into molecular configurations and potential applications in material science and drug design (Kumar et al., 2018).
Chemical Synthesis and Modifications : It is involved in various chemical synthesis and modification processes. For instance, its use in the synthesis of 3-cyano-3-benzoyloxyoxindoles via cyanoacylation of isatins highlights its role in creating compounds with potential pharmaceutical significance (Esmaeili et al., 2012).
In Medicinal Chemistry : The compound's derivatives have been studied for their potential in medicinal chemistry. For example, ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a derivative, has shown promise as an orally active fibrinogen receptor antagonist, highlighting the compound's relevance in drug development (Hayashi et al., 1998).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(3-cyano-4-fluorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-2-16-11(15)10(14)7-3-4-9(12)8(5-7)6-13/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJPUDZNWBSRKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268667 |
Source
|
Record name | Ethyl 3-cyano-4-fluoro-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyano-4-fluorobenzoylformate | |
CAS RN |
951888-16-7 |
Source
|
Record name | Ethyl 3-cyano-4-fluoro-α-oxobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-cyano-4-fluoro-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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